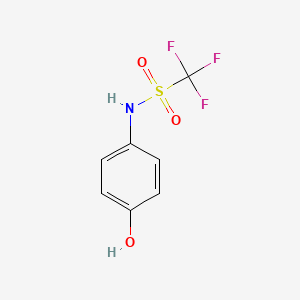

4-(Trifluoromethylsulfonylamino)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

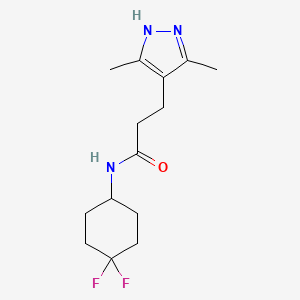

4-(Trifluoromethylsulfonylamino)phenol is a compound that can be associated with various chemical reactions and possesses unique physical and chemical properties. It is related to the broader class of trifluoromethylsulfonate salts and phenol derivatives, which have been extensively studied for their reactivity and potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of compounds related to this compound often involves the use of sulfuryl fluoride (SO2F2) and tetramethylammonium fluoride (NMe4F) to convert phenols to aryl fluorides through aryl fluorosulfonate intermediates . Additionally, trifluoromethylsulfonate salts have been prepared and characterized, as seen in the synthesis of trifluoromethylsulfonate salts of 2-[(3-chloropyridinium-2-yl)hydrazonomethyl]-6-methoxyphenol and its metal complexes . These methods highlight the versatility of trifluoromethylsulfonate groups in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of phenol derivatives, such as phenol-2,4-disulfonic acid dihydrate, has been elucidated using X-ray structure analysis, revealing the presence of short hydrogen bonds and weak interactions involving the phenol OH group . These structural insights are crucial for understanding the reactivity and properties of related compounds like this compound.

Chemical Reactions Analysis

Trifluoromethylsulfonate groups are known to facilitate various chemical transformations. For instance, hafnium trifluoromethanesulfonate (Hf(OTf)4) has been used as an efficient catalyst in the Fries rearrangement and direct acylation of phenol and naphthol derivatives . Similarly, trifluoromethanesulfonic acid catalyzes Friedel-Crafts alkylations, demonstrating the reactivity of trifluoromethylsulfonate-containing compounds in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol derivatives, such as phenol-2,4-disulfonic acid dihydrate, have been studied, revealing interesting aspects like protonic conductivity and the influence of environmental humidity on conductivity . These properties are indicative of the potential utility of this compound in various applications, including material science and catalysis.

Propriétés

IUPAC Name |

1,1,1-trifluoro-N-(4-hydroxyphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3S/c8-7(9,10)15(13,14)11-5-1-3-6(12)4-2-5/h1-4,11-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVWJIAZVARRFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}acetamide](/img/structure/B3017668.png)

![3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone](/img/structure/B3017672.png)

![tert-butyl N-{[1-(6-fluoropyridine-3-carbonyl)-3-hydroxyazetidin-3-yl]methyl}carbamate](/img/structure/B3017676.png)

![2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol](/img/structure/B3017681.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3017682.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B3017688.png)

![N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B3017689.png)